2-(Nicotinamido)ethyl 4-fluorobenzoate hydrochloride
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Overview
Description
2-(Nicotinamido)ethyl 4-fluorobenzoate hydrochloride is an organic compound that combines the structural features of nicotinamide and 4-fluorobenzoate.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Nicotinamido)ethyl 4-fluorobenzoate hydrochloride typically involves the esterification of 4-fluorobenzoic acid with 2-(nicotinamido)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nicotinamide moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the nicotinamide structure, potentially yielding reduced amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Oxidized nicotinamide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
2-(Nicotinamido)ethyl 4-fluorobenzoate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where nicotinamide derivatives are known to be effective.
Industry: It is used in the development of new materials with specific properties, such as enhanced thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of 2-(Nicotinamido)ethyl 4-fluorobenzoate hydrochloride involves its interaction with specific molecular targets. The nicotinamide moiety can interact with enzymes involved in redox reactions, potentially influencing cellular metabolism. The fluorobenzoate part of the molecule may enhance its binding affinity to certain proteins, thereby modulating their activity.
Comparison with Similar Compounds
Nicotinamide: Shares the nicotinamide moiety but lacks the fluorobenzoate group.
4-Fluorobenzoic Acid: Contains the fluorobenzoate group but lacks the nicotinamide moiety.
Ethyl 4-fluorobenzoate: Similar ester structure but without the nicotinamide component.
Uniqueness: 2-(Nicotinamido)ethyl 4-fluorobenzoate hydrochloride is unique due to the combination of nicotinamide and fluorobenzoate functionalities. This dual structure allows it to participate in a wider range of chemical reactions and interact with multiple biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
2-(pyridine-3-carbonylamino)ethyl 4-fluorobenzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3.ClH/c16-13-5-3-11(4-6-13)15(20)21-9-8-18-14(19)12-2-1-7-17-10-12;/h1-7,10H,8-9H2,(H,18,19);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRLHQYGJQWAEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCOC(=O)C2=CC=C(C=C2)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
48.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24816447 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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